REACTION_CXSMILES
|
C([O:4][C:5]1[CH:12]=[C:11]([Br:13])[C:10]([O:14][CH3:15])=[CH:9][C:6]=1[CH:7]=[O:8])(=O)C.C([O-])([O-])=O.[K+].[K+]>CO>[OH:4][C:5]1[CH:12]=[C:11]([Br:13])[C:10]([O:14][CH3:15])=[CH:9][C:6]=1[CH:7]=[O:8] |f:1.2.3|
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C=O)C=C(C(=C1)Br)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C=O)C=C(C(=C1)Br)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 1 h, at which time TLC analysis
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
consumption of starting material
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then neutralized to pH 5 with the addition of 1N HCl
|
Type
|
CUSTOM
|
Details
|
the solvent was subsequently removed under diminished pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was then dissolved in ethyl acetate (200 mL)
|
Type
|
WASH
|
Details
|
washed successively with 1N HCl (1×50 mL), saturated aqueous NaHCO3 (1×50 mL), and brine (1×50 mL)
|
Type
|
CUSTOM
|
Details
|
dried over NA2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under diminished pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=O)C=C(C(=C1)Br)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.97 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:4][C:5]1[CH:12]=[C:11]([Br:13])[C:10]([O:14][CH3:15])=[CH:9][C:6]=1[CH:7]=[O:8])(=O)C.C([O-])([O-])=O.[K+].[K+]>CO>[OH:4][C:5]1[CH:12]=[C:11]([Br:13])[C:10]([O:14][CH3:15])=[CH:9][C:6]=1[CH:7]=[O:8] |f:1.2.3|
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C=O)C=C(C(=C1)Br)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C=O)C=C(C(=C1)Br)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 1 h, at which time TLC analysis
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
consumption of starting material
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then neutralized to pH 5 with the addition of 1N HCl
|
Type
|
CUSTOM
|
Details
|
the solvent was subsequently removed under diminished pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was then dissolved in ethyl acetate (200 mL)
|
Type
|
WASH
|
Details
|
washed successively with 1N HCl (1×50 mL), saturated aqueous NaHCO3 (1×50 mL), and brine (1×50 mL)
|
Type
|
CUSTOM
|
Details
|
dried over NA2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under diminished pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=O)C=C(C(=C1)Br)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.97 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |